

# A Technical Guide to the Spectroscopic and Biological Data of Verminoside

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## Compound of Interest

Compound Name: Verminoside

Cat. No.: B1160459

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This guide provides an in-depth overview of the spectroscopic data for **Verminoside**, a biologically active iridoid glycoside. The information presented herein is intended to support research and development efforts by providing key analytical data and insights into its mechanism of action.

## Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of a compound. The data presented below was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for analyzing fragile molecules like glycosides.

Table 1: ESI-MS/MS Data for **Verminoside**

Parameter	Value
Molecular Formula	C <sub>24</sub> H <sub>28</sub> O <sub>13</sub>
Molecular Weight	524.5 g/mol <a href="#">[1]</a>
Ionization Mode	Negative
Precursor Ion [M-H] <sup>-</sup>	m/z 523.146
Major Fragment Ions (m/z)	
	523.148193
	161.024155
	179.033752
	135.045822
	133.031143

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data for **Verminoside** recorded in deuterated chloroform (CDCl<sub>3</sub>) and deuterated methanol (CD<sub>3</sub>OD).

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Verminoside**

Atom No.	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)	Chemical Shift ( $\delta$ ) in CD <sub>3</sub> OD (ppm)
Aglycone		
1	5.75	5.89
3	6.45	6.48
4	5.25	5.20
5	3.85	3.80
6	4.20	4.15
7	2.95	2.90
9	2.80	2.75
10	1.15	1.10
Glycoside		
1'	4.80	4.75
2'	3.50	3.45
3'	3.60	3.55
4'	3.40	3.35
5'	3.70	3.65
6'a	3.90	3.85
6'b	3.75	3.70

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Verminoside**

Atom No.	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)	Chemical Shift ( $\delta$ ) in CD <sub>3</sub> OD (ppm)
Aglycone		
1	94.5	95.0
3	141.2	141.5
4	103.8	104.0
5	70.5	71.0
6	78.0	78.5
7	46.5	47.0
8	62.0	62.5
9	42.0	42.5
10	22.5	23.0
Glycoside		
1'	99.5	100.0
2'	74.0	74.5
3'	77.5	78.0
4'	71.0	71.5
5'	78.5	79.0
6'	62.5	63.0

## Experimental Protocols

### Mass Spectrometry

The mass spectral data were acquired using a High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

- Sample Preparation: A dilute solution of **Verminoside** was prepared in methanol at a concentration of approximately 1 µg/mL.
- Instrumentation: A Bruker Maxis II HD Q-TOF mass spectrometer was used.
- MS Parameters:
  - Ionization Mode: Negative ESI
  - Capillary Voltage: 3500 V
  - Nebulizer Pressure: 2.0 bar
  - Drying Gas Flow: 8.0 L/min
  - Drying Gas Temperature: 200 °C
  - Mass Range: m/z 50-1000
  - Collision Energy (for MS/MS): 15-30 eV (for fragmentation of the precursor ion)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a Bruker Avance III spectrometer.

- Sample Preparation: Approximately 5-10 mg of **Verminoside** was dissolved in 0.5 mL of deuterated solvent (CDCl<sub>3</sub> or CD<sub>3</sub>OD) in a 5 mm NMR tube.
- Instrumentation: A Bruker 300 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- <sup>1</sup>H NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Acquisition Time: 2.7 s

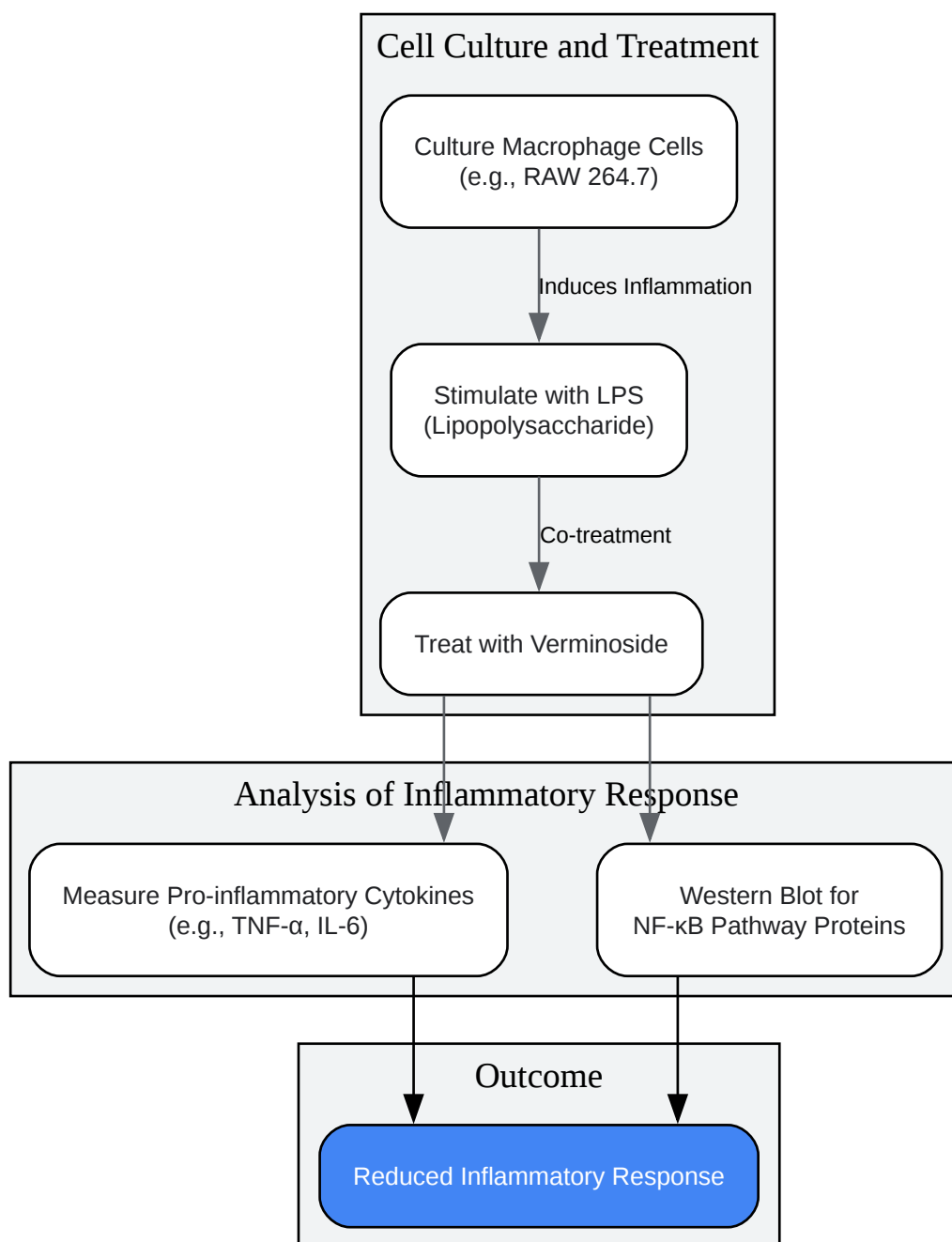
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- <sup>13</sup>C NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Acquisition Time: 1.1 s
  - Relaxation Delay: 2.0 s
  - Spectral Width: 240 ppm
- Data Processing: The spectra were processed using Bruker TopSpin software. Chemical shifts were referenced to the residual solvent peak.

## Biological Activity and Signaling Pathway

**Verminoside** has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

## Experimental Workflow for Assessing Anti-Inflammatory Activity

The following workflow outlines a typical experiment to evaluate the anti-inflammatory effects of **Verminoside**.



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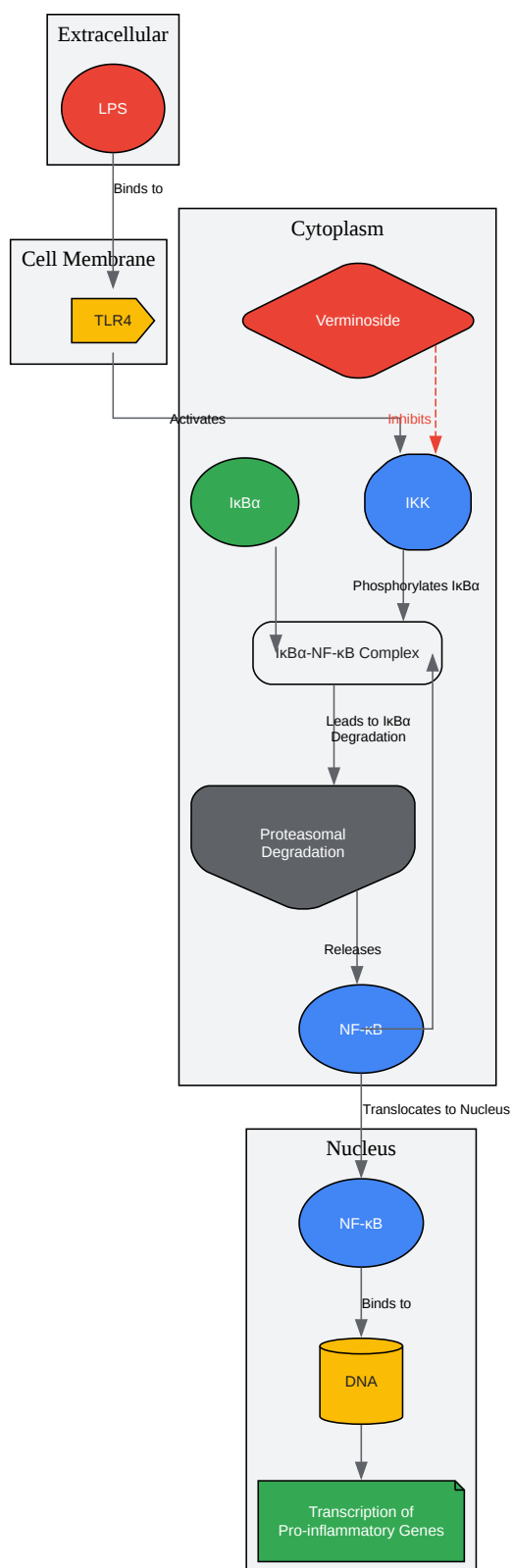
Caption: Experimental workflow for evaluating the anti-inflammatory activity of **Verminoside**.

## Verminoside's Inhibition of the NF- $\kappa$ B Signaling Pathway

The diagram below illustrates the NF- $\kappa$ B signaling pathway and the proposed point of intervention by **Verminoside**. In unstimulated cells, NF- $\kappa$ B is sequestered in the cytoplasm by

its inhibitor, I $\kappa$ B $\alpha$ . Upon stimulation by an inflammatory signal like LPS, I $\kappa$ B $\alpha$  is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Verminoside** is thought to inhibit the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ .





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Caption: Proposed mechanism of **Verminoside**'s inhibition of the NF-κB signaling pathway.

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## References

- 1. Verminoside | C<sub>24</sub>H<sub>28</sub>O<sub>13</sub> | CID 12000883 - PubChem [pubchem.ncbi.nlm.nih.gov]
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